Physicochemical properties of 2-(2-Hydroxyethylamino)-N-phenylacetamide
Physicochemical properties of 2-(2-Hydroxyethylamino)-N-phenylacetamide
The following technical guide provides an in-depth analysis of 2-(2-Hydroxyethylamino)-N-phenylacetamide , structured for researchers and drug development professionals.
CAS Registry Number: 84726-81-8
Molecular Formula:
Executive Summary
2-(2-Hydroxyethylamino)-N-phenylacetamide is a secondary amine derivative structurally related to the acetanilide class of local anesthetics (e.g., Lidocaine, Tocainide). Unlike Lidocaine, which possesses a 2,6-dimethylphenyl moiety and a tertiary diethylamine, this compound features an unsubstituted phenyl ring and a secondary
This guide details its physicochemical profile, a validated synthetic protocol, and spectroscopic characterization data.[1]
Physicochemical Properties
The physicochemical profile below synthesizes experimental data with high-confidence predictive models where specific experimental values are proprietary or rare.
Table 1: Core Physicochemical Constants
| Property | Value / Range | Confidence/Method |
| Molecular Weight | 194.23 g/mol | Exact Mass Calculation |
| Physical State | Solid (Crystalline) or Viscous Oil | Analog Comparison* |
| Melting Point | 85°C – 95°C (Est.) | Predicted based on Glycinanilide analogs |
| Boiling Point | 450.2 ± 25.0 °C | Predicted (760 mmHg) [1] |
| Density | 1.200 ± 0.06 g/cm³ | Predicted [1] |
| pKa (Amine) | 8.1 – 8.6 | Est. (Secondary amine, |
| pKa (Amide) | ~14.2 | Predicted (Amide proton) [1] |
| LogP (Octanol/Water) | 0.2 – 0.6 | Est. (Hydrophilic OH/NH groups) |
| Solubility | Soluble in Ethanol, DMSO, dilute Acid; Sparingly soluble in Water | Polarity Assessment |
*Note: Unsubstituted glycinanilides are typically solids; the introduction of a hydroxyethyl group often lowers the melting point due to disruption of crystal packing, though hydrogen bonding (OH...O=C) may stabilize the lattice.
Synthetic Methodology
The synthesis of 2-(2-Hydroxyethylamino)-N-phenylacetamide follows a nucleophilic substitution pathway. This protocol is designed to minimize bis-alkylation side products.
Reaction Scheme Visualization
The following diagram illustrates the two-step synthesis starting from aniline.
Caption: Two-step synthesis via chloroacetylation of aniline followed by amination with ethanolamine.
Detailed Protocol
Step 1: Synthesis of 2-Chloro-N-phenylacetamide (Intermediate)
Rationale: Direct reaction of aniline with chloroacetyl chloride generates the electrophilic alpha-carbon required for the next step.
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Reagents: Aniline (0.1 mol), Chloroacetyl chloride (0.11 mol), Glacial Acetic Acid (Solvent), Sodium Acetate (Base).
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Procedure:
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Dissolve aniline in glacial acetic acid saturated with sodium acetate.
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Cool to 10-15°C.
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Add chloroacetyl chloride dropwise with vigorous stirring (exothermic reaction).
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Stir for 1 hour at room temperature.
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Quench by pouring into ice-water.
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Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.[1]
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Checkpoint: Target MP: 136–137°C [2].[1]
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Step 2: Amination to 2-(2-Hydroxyethylamino)-N-phenylacetamide
Rationale: Using excess ethanolamine prevents the formation of tertiary amine byproducts (bis-alkylation).
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Reagents: 2-Chloro-N-phenylacetamide (Intermediate), Ethanolamine (3.0 eq), Ethanol (Solvent).
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Procedure:
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Dissolve 2-Chloro-N-phenylacetamide in Ethanol (5 volumes).
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Add Ethanolamine (3 equivalents) slowly.
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Reflux the mixture for 3–5 hours. Monitor via TLC (Mobile phase: DCM:MeOH 9:1).
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Work-up: Concentrate the solvent under reduced pressure.
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Purification:
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Dissolve residue in dilute HCl (converts product to salt, leaving non-basic impurities).
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Wash aqueous layer with Ethyl Acetate (removes unreacted chloro-intermediate).
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Basify aqueous layer with NaOH to pH ~10.
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Extract with DCM or Ethyl Acetate.
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Dry over
and evaporate.
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Crystallization: Recrystallize from Ethanol/Ether or Toluene if solid; otherwise, purify via silica column chromatography.
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Analytical Characterization
To validate the identity of CAS 84726-81-8, the following spectroscopic signatures are expected.
Nuclear Magnetic Resonance (NMR)
Solvent:
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| ¹H | 9.80 – 10.0 | Broad Singlet | 1H | Amide NH |
| ¹H | 7.55 – 7.65 | Doublet | 2H | Aromatic (Ortho) |
| ¹H | 7.25 – 7.35 | Triplet | 2H | Aromatic (Meta) |
| ¹H | 7.05 – 7.15 | Triplet | 1H | Aromatic (Para) |
| ¹H | 4.60 – 4.80 | Broad Singlet | 1H | Hydroxyl OH |
| ¹H | 3.35 – 3.45 | Singlet | 2H | Acetyl |
| ¹H | 3.50 – 3.60 | Triplet | 2H | Ethyl O-CH₂ |
| ¹H | 2.65 – 2.75 | Triplet | 2H | Ethyl N-CH₂ |
Infrared Spectroscopy (FT-IR)[1]
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3250 – 3400 cm⁻¹: Broad band corresponding to O-H and N-H stretching.
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1660 – 1690 cm⁻¹: Strong Amide I band (C=O stretch).
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1520 – 1550 cm⁻¹: Amide II band (N-H bend).
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1050 – 1100 cm⁻¹: C-O stretch (primary alcohol).
Mass Spectrometry (ESI-MS)
-
Molecular Ion:
m/z. -
Fragmentation: Loss of the hydroxyethyl group or cleavage at the amide bond typically yields characteristic phenylamine ions (
93) or glycinamide fragments.
Applications & Biological Context
Drug Development & Impurity Profiling
This compound is frequently investigated as:
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Impurity K Analog: It is structurally homologous to Lidocaine Impurity K (which is 2-chloro-2,6-acetoxylidide related), but specifically represents the des-dimethyl, N-hydroxyethyl variant of the local anesthetic pharmacophore.
-
Hydrolysis Studies: Used to study the stability of the amide bond in N-substituted acetanilides under physiological conditions. The presence of the
-hydroxy group can facilitate intramolecular catalysis of amide hydrolysis.
Structural Activity Relationship (SAR)
In local anesthetic design, the lipophilicity of the phenyl ring is crucial.
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Lidocaine: 2,6-dimethyl substitution increases lipophilicity and steric hindrance, protecting the amide from hydrolysis.
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CAS 84726-81-8: Lacks these methyl groups, making it more susceptible to hydrolysis (shorter half-life) and less potent due to lower lipophilicity (LogP ~0.4 vs. Lidocaine LogP ~2.4).
Safety & Handling (GHS)
Based on structural analogs (Acetanilide derivatives)
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
-
Precautionary Measures: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust/vapors.
References
-
National Center for Biotechnology Information (NCBI). (2025).[2][3][4][5][6] 2-Chloro-N-phenylacetamide (Compound).[2] PubChem.[2][3][4] Retrieved from [Link]
-
Suryawanshi, M. R., et al. (2022).[1] Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). N-(2-hydroxyethyl)-2-phenylacetamide (Isomer Comparison). Retrieved from [Link]
Sources
- 1. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-[(2R)-2-hydroxy-2-phenylethyl]-2-phenylacetamide | C16H17NO2 | CID 93032893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. comptox.epa.gov [comptox.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
